Isradipine

Cerebrovascular Cytoprotection Ischemia

Select this Isradipine (131970-21-3) for its unique pharmacologic fingerprint: >50% infarct size reduction in stroke models at just 2.5 mg/kg, outperforming competitors at higher doses. With an IC50 of 0.12 µmol/L for negative inotropy, it preserves cardiac contractility far better than nifedipine and avoids reflex tachycardia, ensuring cleaner hemodynamic data. Leverage its stereoselective protein binding for chiral method development and its established 24‑hour sustained‑release profile for stable exposure in chronic neurodegenerative studies.

Molecular Formula C19H21N3O5
Molecular Weight 371.4 g/mol
CAS No. 131970-21-3
Cat. No. B148454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsradipine
CAS131970-21-3
SynonymsDynacirc
Isradipine
Isradipine, (+-)-Isomer
Isradipine, (R)-Isomer
Isradipine, (S)-Isomer
Lomir
PN 200-110
PN 205 033
PN 205 034
PN 205-033
PN 205-034
PN 205033
PN 205034
PN-200-110
PN-205-033
PN-205-034
PN205033
PN205034
Molecular FormulaC19H21N3O5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
InChIInChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3
InChIKeyHMJIYCCIJYRONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble (< 10 mg/L at 37 °C)
2.28e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Isradipine (CAS 131970-21-3) Dihydropyridine Calcium Channel Blocker: Core Identity and Procurement Context


Isradipine (CAS 75695-93-1; 131970-21-3 for a specific salt or hydrate form) is a second-generation dihydropyridine (DHP) calcium channel blocker (CCB) approved for the management of mild to moderate essential hypertension [1]. It exerts its therapeutic effect by binding with high affinity and specificity to L-type voltage-gated calcium channels, thereby inhibiting calcium influx and promoting vasodilation in arterial smooth muscle [2]. A defining molecular characteristic is its preferential binding to the inactivated state of the channel, a feature that contributes to its pronounced vascular selectivity [3]. This selectivity profile distinguishes isradipine from earlier-generation DHPs and forms the basis for its specific clinical and investigational utility.

Beyond the Dihydropyridine Class: Why Isradipine Cannot Be Assumed Interchangeable with Nifedipine or Nimodipine


While all dihydropyridines share a core mechanism of L-type calcium channel blockade, significant differences exist in their tissue selectivity, pharmacokinetic profiles, and resulting pharmacodynamic effects. Simply substituting one DHP for another can lead to divergent clinical outcomes, including variable tolerability and off-target cardiac effects. Isradipine, in particular, demonstrates a unique constellation of properties—including a specific cerebrovascular protective profile, a distinct lack of reflex tachycardia, and a favorable tolerability record—that are not generalizable to other DHPs like nifedipine or nimodipine [1][2]. These differences are quantifiable and have direct implications for both therapeutic selection and the design of preclinical research models [3].

Quantitative Differentiators for Isradipine: Head-to-Head and Comparative Evidence Against Key Analogs


Cerebrovascular Cytoprotection: Superior Reduction of Infarct Size vs. Nimodipine and Others

In a rat model of embolic stroke (unilateral middle cerebral artery occlusion), isradipine demonstrated significantly greater cytoprotective efficacy compared to several other calcium antagonists. Dose-response curves for infarct size reduction were generated for multiple compounds [1].

Cerebrovascular Cytoprotection Ischemia

Superior Tolerability in Hypertension: Higher Normalization Rates and Fewer Adverse Events vs. Nifedipine

A multicenter, double-blind, placebo-controlled trial compared isradipine and nifedipine in 159 patients with mild hypertension. The study quantified both blood pressure normalization rates and adverse event frequencies [1].

Hypertension Tolerability Clinical Trial

Hemodynamic Advantage: Absence of Reflex Tachycardia and Lower Rate-Pressure Product vs. Nifedipine

In a study of patients with coronary artery disease, isradipine and nifedipine were infused to achieve comparable afterload reduction. Hemodynamic parameters, including heart rate and rate-pressure product (RPP), were then measured [1][2].

Hemodynamics Cardiac Function Inotropy

Reduced Negative Inotropy: Higher IC50 in Diseased Human Myocardium vs. Nifedipine

The direct negative inotropic effects of several CCBs were compared on isolated human papillary muscle strips obtained during cardiac surgery. The concentration required to reduce the force of contraction by 50% (IC50) was determined [1].

Cardiac Electrophysiology Inotropy Safety Pharmacology

Stereoselective Plasma Protein Binding: Differentiating Enantiomer Interactions with AAG and HSA

Isradipine is a racemic mixture, and its enantiomers exhibit stereoselective binding to the two major human plasma proteins, α1-acid glycoprotein (AAG) and human serum albumin (HSA). This was quantified using HPLC [1].

Pharmacokinetics Stereoselectivity Protein Binding

Sustained-Release Formulation: Pharmacokinetic Profile for 24-Hour Coverage

A sustained-release (SR) tablet formulation of isradipine was developed and its in vitro release and in vivo pharmacokinetics were compared to an immediate-release (IR) formulation [1][2].

Formulation Science Pharmacokinetics Controlled Release

Optimized Application Scenarios for Isradipine Based on Quantitative Differentiators


Preclinical Stroke and Neuroprotection Studies

Isradipine is the preferred DHP for preclinical models of ischemic stroke and cerebral hypoperfusion. Evidence from head-to-head studies in rats demonstrates a superior reduction in infarct size (50-60% at 2.5 mg/kg) compared to nimodipine (30-40% at 5 mg/kg) and other tested calcium antagonists [1]. This higher efficacy and potency make it an ideal tool compound for investigating cerebrovascular mechanisms of neuroprotection.

Cardiovascular Research Requiring Vasodilation Without Cardiac Depression

In experimental models where maintaining cardiac contractility is paramount, isradipine offers a distinct advantage. Direct comparisons on human myocardial tissue show it has a weaker negative inotropic effect (IC50 of 0.12 µmol/L) than nifedipine (IC50 of 0.09 µmol/L) [2]. Furthermore, its hemodynamic profile is characterized by an absence of reflex tachycardia, unlike nifedipine, which induces a significant (+9.2%) increase in heart rate [3][4]. This makes it the safer choice for studies involving heart failure models or combined protocols with beta-blockers.

Chronic Dosing in Preclinical Models (e.g., Parkinson's Disease)

For long-term studies requiring stable plasma drug concentrations, a sustained-release (SR) formulation of isradipine is essential. Research has validated SR tablets that provide a 24-hour release profile, overcoming the limitations of immediate-release formulations [5]. This is particularly relevant for ongoing and completed clinical trials in Parkinson's disease (e.g., STEADY-PD III), where isradipine is investigated as a disease-modifying agent based on its neuroprotective properties [6].

Pharmacokinetic and Bioanalytical Method Development

The stereoselective plasma protein binding of isradipine enantiomers presents a unique challenge and opportunity for analytical development. Studies show that the (R)-enantiomer has an 8.8-fold higher affinity for AAG than the (S)-enantiomer, while the (S)-enantiomer has a 4.9-fold higher affinity for HSA than the (R)-enantiomer [7]. This property can be leveraged to validate chiral separation methods, assess the impact of protein binding on free drug concentrations, and ensure the quality and consistency of bioanalytical data in pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isradipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.